molecular formula C12H14FNO2 B173637 (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1262526-44-2

(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B173637
M. Wt: 223.24 g/mol
InChI Key: RGFRGRZSMVXTLF-KOLCDFICSA-N
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Description

“(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1373512-33-4 . It has a molecular weight of 259.71 . It is a solid at room temperature .


Physical And Chemical Properties Analysis

“(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

Fluorinated Compounds in Environmental and Health Studies

Fluorinated compounds, including (3-Fluorobenzyl) derivatives, are of interest due to their unique properties, such as high stability and resistance to degradation. These characteristics make them relevant for environmental studies, particularly in assessing their persistence and effects on ecosystems. For example, research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has highlighted concerns about their environmental impact, including bioaccumulation and toxicity risks (Wang et al., 2013). Similarly, the microbial degradation of polyfluoroalkyl chemicals emphasizes the environmental persistence and challenges associated with these compounds (Liu & Mejia Avendaño, 2013).

Pyrrolidine as a Key Scaffold in Drug Discovery

Pyrrolidine rings, such as those in (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid, are prominent in medicinal chemistry due to their presence in biologically active molecules. These compounds are investigated for various pharmacological effects, including central nervous system activities and potential as cognitive enhancers or neuroprotective agents. For instance, studies on phenylpiracetam, a pyrrolidine derivative, have shown significant benefits in enhancing memory and cognitive functions (Veinberg et al., 2015). The versatility of the pyrrolidine scaffold in drug discovery is further highlighted by its use in generating compounds with a wide range of biological activities (Li Petri et al., 2021).

Carboxylic Acids in Chemical and Biological Research

Carboxylic acids play a crucial role in various scientific fields, including biochemistry and materials science. Their ability to participate in a wide range of chemical reactions makes them valuable for synthesizing complex molecules. Moreover, the study of carboxylic acids, including their derivatives and their interactions with biological systems, contributes to the development of new pharmaceuticals and understanding biological mechanisms. For example, the evaluation of carboxylic acid derivatives for psychotropic activity demonstrates the potential of these compounds in addressing neurological conditions and enhancing cognitive functions (Semina et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S,4R)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFRGRZSMVXTLF-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255102
Record name rel-(4S)-4-[(3-Fluorophenyl)methyl]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

1217684-74-6
Record name rel-(4S)-4-[(3-Fluorophenyl)methyl]-D-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217684-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(4S)-4-[(3-Fluorophenyl)methyl]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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